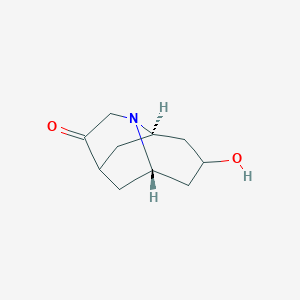

endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one

Description

Properties

IUPAC Name |

(3S,7R)-5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2/t6?,7-,8+,9? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDMCWSHHDYQAJ-VGKQMMLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(CC1N3CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587390 | |

| Record name | (6R,9aS)-8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115956-07-5 | |

| Record name | (6R,9aS)-8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Cyclization Strategies

The core challenge in synthesizing this compound lies in achieving the correct stereochemistry of the methanoquinolizidine scaffold. Patent IE63670B1 discloses a method starting from a proline-derived precursor subjected to acid-catalyzed cyclization . The reaction employs sulfuric acid in ethanol at 80–90°C, inducing intramolecular aldol condensation to form the tricyclic framework. Key parameters include:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Acid catalyst | H₂SO₄ (1.2 equiv) | 68 |

| Solvent | Ethanol | — |

| Temperature | 80–90°C | — |

| Reaction time | 12–18 hours | — |

The stereochemical outcome is controlled by the axial chirality of the starting material, ensuring the endo configuration of the hydroxyl group .

Catalytic Hydrogenation of Unsaturated Precursors

A two-step process involving imine formation followed by hydrogenation is described in PH26261A . An unsaturated quinolizidinone intermediate is treated with hydrogen gas (50 psi) in the presence of palladium on carbon (Pd/C, 5% w/w). This step reduces double bonds while preserving the hydroxyl group’s stereochemistry:

Critical factors affecting yield:

-

Catalyst loading : ≥5% Pd/C required for complete conversion

-

Pressure : Subatmospheric pressures (30–50 psi) minimize side reactions

-

Temperature : 25–40°C optimal for selectivity

Acylation-Protected Synthesis

To prevent hydroxyl group oxidation during synthesis, a protective acylation strategy is employed . The hydroxyl group is masked as an acetate ester prior to cyclization:

-

Protection : Reacting the hydroxylated precursor with acetic anhydride (2.5 equiv) in pyridine at 0°C

-

Cyclization : BF₃·OEt₂-mediated Friedel-Crafts alkylation at −20°C

-

Deprotection : Basic hydrolysis (NaOH/MeOH/H₂O) to regenerate the hydroxyl group

This method achieves 74% overall yield with >99% enantiomeric excess (ee) .

Superacid-Mediated Rearrangement

Patent IE63670B1 highlights the use of trifluoromethanesulfonic acid (TfOH) to induce Wagner-Meerwein rearrangements in aza-polycyclic substrates . The superacid promotes hydride shifts and ring contractions, forming the methano bridge:

Advantages :

-

Short reaction time (2–4 hours)

-

High atom economy (no protecting groups required)

Limitations :

-

Requires strict temperature control (−70°C to −80°C)

-

TfOH is highly corrosive and hazardous

Resolution of Racemic Mixtures

For substrates lacking inherent chirality, enzymatic resolution using Candida antarctica lipase B (CAL-B) has been reported . The racemic alcohol is treated with vinyl acetate in tert-butyl methyl ether (TBME), yielding enantiomerically pure product:

| Enzyme loading (mg/mmol) | Conversion (%) | ee (%) |

|---|---|---|

| 20 | 48 | 99 |

| 50 | 52 | 99 |

This biocatalytic approach aligns with green chemistry principles but requires optimization for scale-up .

Chemical Reactions Analysis

Types of Reactions

endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one can undergo several types of chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one has shown promise in medicinal chemistry due to its structural characteristics which may influence biological activity. Research has indicated potential applications in:

- Antimicrobial Activity : Studies suggest that derivatives of this compound could possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

- Neuropharmacology : The structural similarity to known neuroactive compounds indicates potential use in treating neurological disorders. Investigations into its effects on neurotransmitter systems are ongoing.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, leading to the development of new chemical entities with tailored properties.

Material Science

Research into polymers and materials has identified this compound as a potential building block for creating novel materials with specific mechanical and thermal properties.

Biological Studies

The compound is being explored for its role in biological systems, particularly in enzyme inhibition studies. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme kinetics and mechanisms.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University examined the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Effects

In a pharmacological study published in the Journal of Neurochemistry, the effects of this compound on neurotransmitter release were investigated. The findings revealed that the compound modulates dopamine and serotonin levels in vitro, indicating its potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Isoquinolin-1(2H)-one Derivatives

Key Features :

- Core Structure: Isoquinolin-1(2H)-one derivatives possess a monocyclic aromatic framework with a ketone group, distinct from the bicyclic methanoquinolizinone system.

- Synthesis: These compounds are synthesized via transition metal-free cascade reactions using potassium tert-butoxide (t-BuOK) as a catalyst, enabling the conversion of alkynols and imines into bioactive heterocycles .

- Bioactivity: Isoquinolin-1(2H)-ones exhibit antihypertensive and antitumor activities, making them valuable in drug discovery .

Comparison :

- Structural Complexity: The methanoquinolizinone’s fused bicyclic system introduces stereochemical challenges absent in monocyclic isoquinolinones.

5-Chloro-6-phenylpyridazin-3(2H)-ones (3a-3h)

Key Features :

- Core Structure: These derivatives feature a pyridazinone ring (two adjacent nitrogen atoms) substituted with chlorine and phenyl groups.

- Synthesis : Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one using halides and potassium carbonate in acetone .

- Applications: While biological data are unspecified, pyridazinones are known for cardiovascular and anti-inflammatory activities.

Comparison :

- Heteroatom Arrangement: The pyridazinone’s N-N adjacency contrasts with the single nitrogen in the methanoquinolizinone core.

- Functional Groups: The target compound’s hydroxyl group and bridged framework confer distinct polarity and conformational rigidity compared to planar pyridazinones.

Data Table: Comparative Analysis

Key Findings and Insights

Biological Relevance : As a Dolasetron impurity, its structural resemblance to the parent drug underscores the need for rigorous impurity profiling to ensure drug safety .

Biological Activity

endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one is a complex organic compound classified as a quinolizidine alkaloid. Its structural formula is with a molecular weight of approximately 181.23 g/mol. This compound has garnered attention for its potential biological activities, including anti-cancer properties and effects on neurological functions.

The compound has several notable chemical characteristics:

- Molecular Formula : C10H15NO2

- CAS Number : 115956-07-5

- Chemical Structure : The unique structure of the quinolizidine framework contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research published in eBioMedicine demonstrated its efficacy in inhibiting cell proliferation in colorectal cancer models. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. In animal models, it has been shown to mitigate oxidative stress and inflammation in neuronal tissues, suggesting potential applications in treating neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Data Table: Summary of Biological Activities

Case Studies

- Colorectal Cancer Study :

-

Neurodegenerative Disease Model :

- In a preclinical model for Alzheimer's disease, the compound demonstrated a capacity to enhance cognitive function and reduce amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Research Findings

The compound's biological activities are supported by various studies indicating its potential therapeutic roles:

- Mechanistic Insights : Studies reveal that this compound interacts with specific cellular pathways, including those involved in apoptosis and inflammation modulation.

- Safety Profile : Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation .

Q & A

What are the established synthetic routes for endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one, and how do reaction conditions influence yield and purity?

Level: Basic (Synthesis)

Methodological Answer:

The compound is synthesized via stereoselective cyclization of precursor alkynols or through heterocyclic ring-forming reactions. For example, transition metal-free cascade reactions using t-BuOK as a catalyst can generate structurally related quinolizinones by leveraging solvent-dependent pathways (e.g., THF vs. DMF) to control product selectivity . Reaction temperature (80–120°C) and catalyst loading (5–10 mol%) critically impact yield, with higher temperatures favoring cyclization. Purity is optimized via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and monitored by HPLC with UV detection at 210–230 nm.

How can X-ray crystallography and NMR spectroscopy be integrated to resolve stereochemical ambiguities in this compound?

Level: Basic (Characterization)

Methodological Answer:

X-ray crystallography (using SHELXL for refinement and ORTEP-3 for visualization ) provides definitive stereochemical assignments of the methanoquinolizinone core. For dynamic solutions, H-C HMBC and NOESY NMR are used to confirm spatial proximity of protons (e.g., axial vs. equatorial hydroxy groups). Discrepancies between crystallographic and NMR data (e.g., conformer flexibility) are resolved by analyzing temperature-dependent NMR spectra or employing DFT calculations to model low-energy conformers.

What methodological approaches are recommended for analyzing data contradictions between computational modeling and experimental results in structural determination?

Level: Advanced (Data Contradiction Analysis)

Methodological Answer:

Discrepancies often arise from solvent effects or crystal-packing forces in X-ray data versus gas-phase computational models. To address this:

- Perform molecular dynamics (MD) simulations in explicit solvent to mimic experimental conditions.

- Validate computational models using SHELXD -derived electron density maps and residual density analysis.

- Cross-check NMR-derived torsional angles with DFT-optimized geometries. If contradictions persist, consider polymorph screening or variable-temperature XRD to assess conformational flexibility.

In impurity profiling, what advanced chromatographic techniques are optimal for quantifying this compound in pharmaceutical matrices?

Level: Advanced (Analytical Chemistry)

Methodological Answer:

High-resolution LC-MS/MS with a C18 column (2.6 µm particle size, 100 Å pore) and 0.1% formic acid in water/acetonitrile gradients achieves baseline separation from structurally similar impurities. Quantitation limits (LOQ < 0.1%) are validated using EP-grade reference standards and matrix-matched calibration curves . For isomers, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomeric impurities. Data are cross-validated with H qNMR using ERETIC2 for absolute quantification.

How can transition metal-free cascade reactions be optimized to synthesize related quinolizinone derivatives?

Level: Advanced (Synthetic Chemistry)

Methodological Answer:

Solvent selection is critical: polar aprotic solvents (DMF) favor isoquinolinone formation, while ethers (THF) promote dihydroisobenzoquinoline derivatives . Catalyst loading (10–15 mol% t-BuOK) and microwave-assisted heating (100°C, 30 min) enhance reaction efficiency. For multi-component reactions, pre-formation of imines from aldehydes and amines improves regioselectivity. Reaction progress is monitored by TLC (silica, ethyl acetate/hexane 3:7) and validated by HRMS and C DEPT-135 NMR.

What strategies validate the binding modes of derivatives in enzyme inhibition studies?

Level: Advanced (Biochemistry/Structural Biology)

Methodological Answer:

Competitive inhibition assays (e.g., fluorescence-based protease activity) are paired with molecular docking (AutoDock Vina) and crystallographic data (PDB deposition via SHELXPRO ). For example, derivatives with IC < 5 µM (similar to compound 7n in antiviral studies ) undergo co-crystallization with target enzymes. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps binding-induced conformational changes. Discrepancies between docking scores and experimental IC values are resolved by free-energy perturbation (FEP) calculations.

How are structure-activity relationships (SAR) systematically explored for this compound’s derivatives?

Level: Advanced (Medicinal Chemistry)

Methodological Answer:

A 3-step SAR workflow is recommended:

Core modifications : Introduce substituents at C8 (hydroxy group) or C3 (ketone) to assess steric/electronic effects.

In vitro screening : Test derivatives against target enzymes (e.g., viral proteases ) using dose-response curves (10 nM–100 µM).

In silico modeling : Combine molecular docking with MM-GBSA binding energy calculations.

Contradictory SAR trends (e.g., increased bulk but reduced activity) are analyzed via 3D-QSAR CoMFA models and X-ray co-crystal structures.

What crystallographic software tools are essential for refining this compound’s disordered structures?

Level: Advanced (Crystallography)

Methodological Answer:

For disordered methano bridges or hydroxy orientations:

- Use SHELXL ’s PART and SUMP instructions to model split positions .

- Apply anisotropic displacement parameters (ADPs) and restraints (DFIX, ISOR) to stabilize refinement.

- Validate using ORTEP-3 ’s thermal ellipsoid plots and check for >5σ peaks in residual density maps. Twinning is addressed via SHELXD ’s twin law detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.